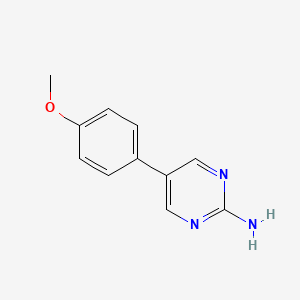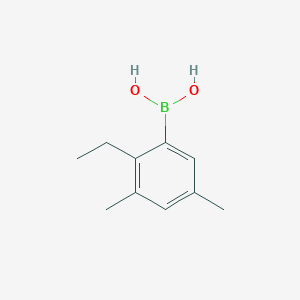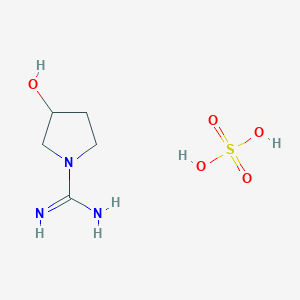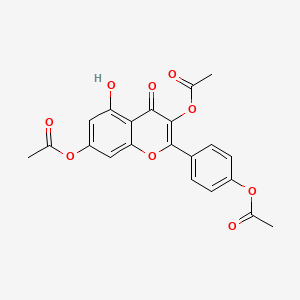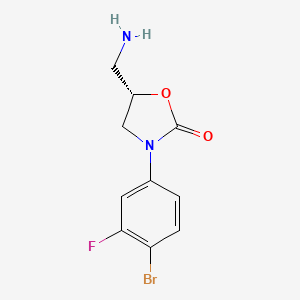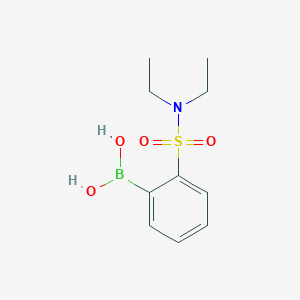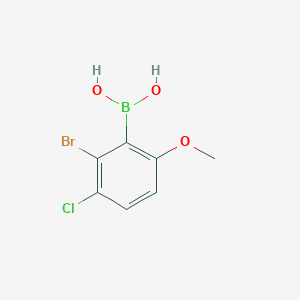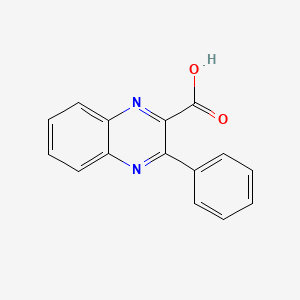
3-Phenylquinoxaline-2-carboxylic acid
説明
3-Phenylquinoxaline-2-carboxylic acid (PQCA) is an organic compound that contains a quinoxaline ring and a carboxyl group with a phenyl substitution . It has a molecular weight of 250.26 .
Molecular Structure Analysis
The IUPAC name for PQCA is 3-phenyl-2-quinoxalinecarboxylic acid . The InChI code is 1S/C15H10N2O2/c18-15(19)14-13(10-6-2-1-3-7-10)16-11-8-4-5-9-12(11)17-14/h1-9H, (H,18,19) .
Physical And Chemical Properties Analysis
PQCA has a molecular weight of 250.26 . More specific physical and chemical properties are not provided in the search results.
科学的研究の応用
Anticancer Activity
3-Phenylquinoxaline-2-carboxylic acid and its derivatives have been studied for their potential anticancer properties. A series of compounds based on this acid showed significant antiproliferative activity against human HCT-116 and MCF-7 cell lines, indicating its potential use in cancer treatment. These compounds were found to be active in inhibiting cancer cell growth, with some showing comparable potency to the reference drug doxorubicin (El Rayes et al., 2019).
Polymer Synthesis
The acid has also found applications in the synthesis of polymers. For instance, hyperbranched poly(phenylquinoxaline) (PPQ) was synthesized using a derivative of 3-phenylquinoxaline-2-carboxylic acid, showcasing its utility in material science and engineering (Baek & Tan, 2006).
Neuroprotective and Anticonvulsant Activities
Compounds derived from 3-phenylquinoxaline-2-carboxylic acid have exhibited neuroprotective and anticonvulsant activities. They have been studied for their potential use in treating neurological disorders due to their high affinity for specific receptor sites in the brain (Takano et al., 2005).
Liquid- and Solid-Phase Synthesis of Quinoxalines
The acid is used in the synthesis of quinoxalines, both in liquid and solid phases. This demonstrates its versatility in organic synthesis and the potential for diverse applications in pharmaceuticals and chemical industries (Attanasi et al., 2001).
Room-Temperature Free-Radical-Induced Polymerization
The acid's derivatives have been used in room-temperature free-radical-induced polymerization, indicating their utility in developing new materials with specific properties for industrial applications (Baek et al., 2003).
特性
IUPAC Name |
3-phenylquinoxaline-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N2O2/c18-15(19)14-13(10-6-2-1-3-7-10)16-11-8-4-5-9-12(11)17-14/h1-9H,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUTASBJYGXIWLA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=CC=CC=C3N=C2C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Phenylquinoxaline-2-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-{4-[(2E)-3-(3,4-Dichlorophenyl)prop-2-enoyl]phenyl}-1H-pyrrole-2,5-dione](/img/structure/B1387622.png)
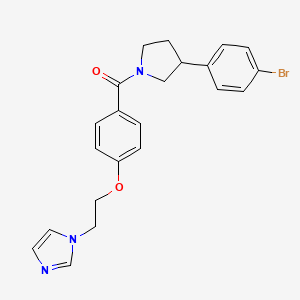
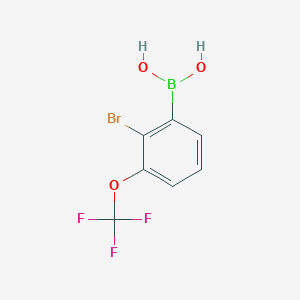
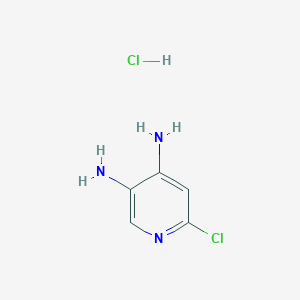
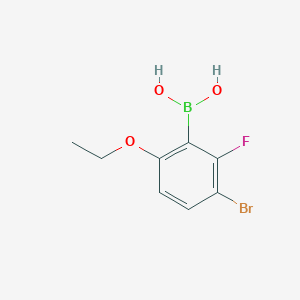
![6,7-Dihydrothieno[3,2-D]pyrimidine-2,4-diol](/img/structure/B1387630.png)
